Calcitriol D6

Übersicht

Beschreibung

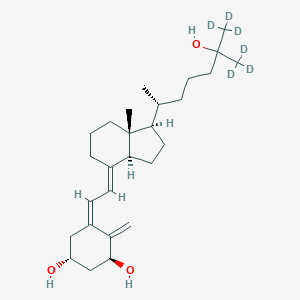

Calcitriol D6 is a deuterated form of calcitriol, the active metabolite of vitamin D3. It is often used as an internal standard in mass spectrometry for the quantification of calcitriol due to its similar chemical properties but distinct mass. Calcitriol itself is crucial for calcium homeostasis and bone health, acting as a hormone that regulates the absorption of calcium and phosphate in the intestines, reabsorption in the kidneys, and mobilization from bones .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcitriol D6 is synthesized through a multi-step process starting from 7-dehydrocholesterol. The synthesis involves photochemical conversion to vitamin D3, followed by hydroxylation in the liver to form 25-hydroxyvitamin D3. This intermediate undergoes further hydroxylation in the kidneys to produce calcitriol. For the deuterated form, specific deuterium atoms are introduced during the synthesis to replace hydrogen atoms, resulting in this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as described above, with additional purification processes to ensure the high purity required for analytical standards. Techniques such as liquid chromatography and mass spectrometry are employed to verify the purity and concentration of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Calcitriol D6 durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierungs-, Oxidations- und Substitutionsreaktionen. Diese Reaktionen sind für seine Synthese und funktionellen Modifikationen unerlässlich.

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Umfasst typischerweise Enzyme wie 25-Hydroxylase und 1α-Hydroxylase in biologischen Systemen oder chemische Katalysatoren in synthetischen Prozessen.

Oxidation: Kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid erreicht werden.

Substitution: Umfasst Reagenzien wie Halogene oder Nucleophile unter bestimmten Bedingungen, um Wasserstoffatome durch Deuterium zu ersetzen

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound, mit möglichen Nebenprodukten, abhängig von den jeweiligen Reaktionsbedingungen und Reagenzien.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Analytical Standard in Mass Spectrometry

- Quantification of Calcitriol : Calcitriol D6 is predominantly utilized as an internal standard in LC-MS and GC-MS methods for the accurate quantification of calcitriol in serum and other biological fluids. Its isotopic labeling allows for precise measurements by compensating for matrix effects and variability in sample preparation .

2. Investigation of Vitamin D Metabolism

- Metabolic Studies : Research employing this compound has elucidated the metabolic pathways of vitamin D, including its synthesis and degradation processes. Studies have demonstrated how calcitriol influences calcium homeostasis and its role in various physiological functions .

3. Clinical Applications

- Hypoparathyroidism Treatment : Calcitriol is essential in managing conditions like hypoparathyroidism, where it helps regulate calcium levels. The use of this compound in clinical studies has provided insights into dosing regimens and therapeutic outcomes .

- Osteoporosis Management : Clinical trials have shown that calcitriol can improve bone density and reduce fracture risk in osteoporotic patients. This compound aids in monitoring treatment efficacy through precise serum level assessments .

4. Anti-Inflammatory Research

- Modulation of Immune Response : Recent studies have highlighted the anti-inflammatory properties of calcitriol and its analogs, including this compound. Research indicates that calcitriol can modulate T cell immunity by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses . This has implications for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .

Data Tables

Case Studies

Case Study 1: Quantification Method Development

A study developed a UPLC–MS/MS method utilizing this compound as an internal standard to assess endogenous calcitriol levels in human plasma. The method demonstrated high sensitivity and specificity, allowing for accurate bioequivalence assessments of calcitriol formulations .

Case Study 2: Immune Modulation

In a clinical trial examining the effects of calcitriol on T cell immunity, researchers found that treatment with calcitriol significantly reduced the expression of pro-inflammatory cytokines while increasing anti-inflammatory cytokine levels specifically in female subjects. This highlights the potential for sex-specific therapeutic strategies using calcitriol derivatives like this compound .

Wirkmechanismus

Calcitriol D6 exerts its effects by binding to the vitamin D receptor, a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with vitamin D-responsive elements in the promoter regions of target genes. This interaction modulates the transcription of genes responsible for calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones .

Vergleich Mit ähnlichen Verbindungen

Cholecalciferol (Vitamin D3): The precursor to calcitriol, synthesized in the skin upon exposure to UVB radiation.

Calcifediol (25-hydroxyvitamin D3): The intermediate metabolite formed in the liver, which is further hydroxylated to produce calcitriol.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, similar in function to cholecalciferol but with a different side chain structure

Uniqueness: Calcitriol D6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Its stability and distinct mass allow for precise quantification of calcitriol in various samples, making it invaluable in research and industrial applications.

Biologische Aktivität

Calcitriol D6, the deuterated form of calcitriol (1,25-dihydroxyvitamin D3), is a biologically active metabolite of vitamin D known for its significant roles in calcium homeostasis, bone metabolism, and potential therapeutic applications in various diseases, particularly cancer. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic implications, and relevant research findings.

Calcitriol is synthesized in the body through a two-step hydroxylation process starting from 7-dehydrocholesterol, which is converted to cholecalciferol (vitamin D3) upon UVB exposure. This precursor is then hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcidiol), followed by conversion to calcitriol primarily in the kidneys through the action of the enzyme CYP27B1. Calcitriol exerts its biological effects by binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium absorption, immune response modulation, and cell proliferation.

Biological Activities

Calcium Homeostasis:

Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and promotes renal tubular reabsorption of calcium. Its calcemic actions are crucial for maintaining serum calcium levels within a physiological range.

Antitumor Activity:

Research indicates that calcitriol possesses antitumor properties. It has been shown to inhibit cell proliferation in various cancer types, including breast, prostate, and colon cancers. A study demonstrated that calcitriol combined with curcumin significantly reduced tumor volume in a breast cancer mouse model compared to controls .

Immune Modulation:

Calcitriol plays a vital role in modulating immune responses. It has been shown to suppress pro-inflammatory cytokines and promote tolerogenic responses in T cells . This immunomodulatory effect could be beneficial in autoimmune diseases and inflammatory conditions.

Table 1: Summary of Key Research Findings on this compound

Case Study: Antitumor Effects

In an experimental study involving MBCDF-T breast cancer cells, calcitriol treatment resulted in a significant arrest of cell cycle progression at the G1 phase (75.8% vs. 57.4% for control), indicating its potential as an effective anticancer agent . The combination therapy with curcumin further enhanced this effect, demonstrating synergistic activity against tumor growth.

Clinical Implications

This compound's unique properties may enhance its therapeutic efficacy compared to non-deuterated forms due to altered pharmacokinetics and pharmacodynamics. The deuteration may provide stability against metabolic degradation, potentially leading to prolonged biological activity.

Applications in Therapy:

- Cancer Treatment: Ongoing research aims to explore calcitriol's role as an adjunct therapy in oncology.

- Bone Disorders: Its use in managing conditions like osteoporosis and renal osteodystrophy is well-established.

- Autoimmune Diseases: Given its immunomodulatory effects, calcitriol may offer therapeutic benefits for autoimmune conditions.

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-HLEVXKMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515335 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78782-99-7 | |

| Record name | (1S,3R,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-1,3,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Calcitriol D6 used as an internal standard for analyzing Calcitriol in plasma samples?

A1: this compound is a deuterated form of Calcitriol, meaning it has a very similar chemical structure with the addition of deuterium atoms. This makes it ideal as an internal standard for several reasons:

- Similar Chemical Behavior: this compound behaves almost identically to Calcitriol during sample preparation (extraction) and analysis (chromatographic separation and ionization). [] This helps to account for any losses or variations during these processes.

- Improved Accuracy and Precision: By comparing the signal from Calcitriol to the signal from the known amount of this compound added to the sample, variations in ionization efficiency and other analytical factors can be minimized. This leads to more accurate and precise measurements of Calcitriol concentrations. []

Q2: Can you explain the analytical method mentioned in the research paper and the role of this compound in it?

A2: The research paper describes an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) method for quantifying Calcitriol in human plasma. [] Here's how this compound is utilized:

- Sample Preparation: A known amount of this compound is added to the plasma sample before extraction. []

- Extraction: Solid phase extraction using Phenomenex Strata-X cartridges is employed to isolate Calcitriol and this compound from the plasma matrix. []

- Chromatographic Separation: The extracted sample is injected into the UPLC system. Both Calcitriol and this compound are separated based on their chemical properties using a Waters Acquity UPLC BEH C18 column. []

- Detection and Quantification: The mass spectrometer selectively detects Calcitriol and this compound based on their specific precursor and product ion transitions. [] By comparing the peak area ratios of Calcitriol to this compound, the concentration of Calcitriol in the original plasma sample is accurately determined. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.